molecular formula C14H7ClO4S B5648083 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate

2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate

Cat. No.: B5648083
M. Wt: 306.7 g/mol
InChI Key: MFZUYFHOIRNALW-UHFFFAOYSA-N
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Description

The benzo[d] mdpi.comoxathiole scaffold is a key structure in medicinal chemistry, recognized for its diverse biological activities. This bicyclic heterocycle, containing a benzene (B151609) ring fused to a 1,3-oxathiole (B12646694) ring, serves as a versatile pharmacophore in the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO4S/c15-10-4-2-1-3-9(10)13(16)18-8-5-6-11-12(7-8)20-14(17)19-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZUYFHOIRNALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxobenzo D 1 2 Oxathiol 5 Yl 2 Chlorobenzoate

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of 2-chlorobenzoyl chloride is a standard transformation from the commercially available 2-chlorobenzoic acid, typically achieved by reaction with thionyl chloride or oxalyl chloride. Therefore, the more complex challenge lies in the efficient synthesis of the 5-hydroxy-1,3-benzoxathiol-2-one (B177510) intermediate.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, both convergent and linear strategies can be devised for the synthesis of 2-Oxobenzo[d] researchgate.netoxathiol-5-yl 2-chlorobenzoate (B514982).

Convergent Synthesis Approaches

A convergent synthesis would involve the independent synthesis of the two primary fragments, 5-hydroxy-1,3-benzoxathiol-2-one and 2-chlorobenzoyl chloride, followed by their coupling in the final step.

A notable and efficient one-step method for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones involves the reaction of quinones with thiourea (B124793) under acidic conditions. researchgate.netacs.org This approach offers a direct route to the desired heterocyclic core. For the synthesis of the 5-hydroxy isomer, p-benzoquinone would be the appropriate starting material. The reaction is typically carried out by mixing a solution of thiourea in aqueous hydrochloric acid with a solution of the quinone in glacial acetic acid and heating the mixture. acs.org

Once the 5-hydroxy-1,3-benzoxathiol-2-one is obtained, the final esterification step can be carried out. The Schotten-Baumann reaction is a classic and effective method for the acylation of phenols. iitk.ac.inchemistry-reaction.comwikipedia.org This reaction involves the treatment of the phenol (B47542) with an acyl chloride in the presence of a base, often in a two-phase solvent system consisting of water and an organic solvent. wikipedia.org In this case, 5-hydroxy-1,3-benzoxathiol-2-one would be reacted with 2-chlorobenzoyl chloride in the presence of a base like sodium hydroxide (B78521) to yield the final product.

Linear Synthesis Strategies

A linear synthesis approach would involve the construction of the benzoxathiolone ring system from a precursor that already contains a group that can be converted to the final ester. However, given the ready availability of methods to synthesize the 5-hydroxy-1,3-benzoxathiol-2-one, a convergent approach is generally more efficient for this target molecule.

Optimization of Reaction Conditions and Parameters

The efficiency of the synthesis, particularly the esterification step, is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Reaction Efficacy

Interactive Data Table: Effect of Solvent on a Model Schotten-Baumann Reaction.

Solvent SystemDielectric ConstantTypical Observations
Water/Dichloromethane9.1 (for DCM)Good for many reactions due to the high solubility of organic compounds in DCM.
Water/Diethyl Ether4.3 (for Ether)Another common choice, though the lower polarity may affect solubility.
Water/Toluene2.4 (for Toluene)May be used for less polar reactants.

Temperature and Pressure Influences on Yield and Selectivity

For the esterification of phenols with acyl chlorides, the reaction is often carried out at or below room temperature. The reaction between an amine and an acyl chloride, a similar process, is often conducted under these conditions. While the reaction of phenols with less reactive acyl chlorides like benzoyl chloride might require shaking for a period, it is generally not a highly temperature-dependent process. chemguide.co.uk For the Schotten-Baumann reaction, maintaining a controlled temperature is important to minimize side reactions, such as the hydrolysis of the acyl chloride.

The reaction is typically carried out at atmospheric pressure. There is no indication in the literature that applying high pressure would be beneficial for this type of esterification.

Interactive Data Table: General Temperature Effects on Acylation Reactions.

Temperature RangePotential Effects
0-5 °CMay be optimal for minimizing hydrolysis of the acyl chloride.
Room TemperatureOften sufficient for the reaction to proceed at a reasonable rate.
Elevated TemperaturesGenerally not required and may increase the rate of side reactions.

Catalyst Selection and Optimization

The esterification of phenols, such as 2-Oxobenzo[d] niscpr.res.inguidechem.comoxathiol-5-ol, with highly reactive acyl chlorides like 2-chlorobenzoyl chloride is a critical reaction that can be significantly influenced by the choice of catalyst. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, catalysts are often employed to enhance reaction rates and yields. niscpr.res.inlibretexts.org

The primary role of the catalyst in this context is often twofold: to activate the nucleophile or electrophile and to act as a scavenger for the hydrogen chloride (HCl) byproduct generated during the reaction. Common catalysts include tertiary amines like pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP). DMAP, in particular, is known as a highly active acylation catalyst that functions via a nucleophilic catalysis mechanism. rsc.org

Alternatively, solid acid catalysts have been explored as reusable and environmentally benign options. For instance, titanium dioxide (TiO₂) has been demonstrated as an effective catalyst for the acylation of phenols by acid chlorides, even under solvent-free conditions. niscpr.res.in Other Lewis acids such as zirconium(IV) oxychloride (ZrOCl₂·8H₂O) have also been reported for similar transformations. niscpr.res.in Phase-transfer catalysts, including tetrabutylammonium (B224687) salts, are effective in biphasic systems, facilitating the reaction between the phenoxide ion in an aqueous phase and the acyl chloride in an organic phase. researchgate.net

Optimization of the reaction involves a systematic study of various parameters. This includes screening different catalysts, adjusting the catalyst loading, and optimizing the reaction temperature and duration. The goal is to achieve the highest possible conversion of the starting materials into the desired ester product while minimizing the formation of impurities.

Below is a hypothetical data table illustrating the optimization process for the synthesis of 2-Oxobenzo[d] niscpr.res.inguidechem.comoxathiol-5-yl 2-chlorobenzoate.

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1None-Toluene8024<10
2Pyridine110Toluene25685
3DMAP5Dichloromethane25295
4TiO₂10Solvent-free25192
5ZrOCl₂·8H₂O10Dichloromethane25488

Green Chemistry Principles in the Synthesis of the Subject Compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. organic-chemistry.org The synthesis of 2-Oxobenzo[d] niscpr.res.inguidechem.comoxathiol-5-yl 2-chlorobenzoate can be designed and optimized to align with these principles.

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product.

The esterification reaction between 2-Oxobenzo[d] niscpr.res.inguidechem.comoxathiol-5-ol (C₇H₄O₃S) and 2-chlorobenzoyl chloride (C₇H₄Cl₂O) produces the desired ester (C₁₄H₇ClO₄S) and a molecule of hydrogen chloride (HCl) as a byproduct.

The atom economy can be calculated as follows:

Molecular Weight of 2-Oxobenzo[d] niscpr.res.inguidechem.comoxathiol-5-ol ≈ 184.18 g/mol

Molecular Weight of 2-chlorobenzoyl chloride ≈ 175.01 g/mol

Molecular Weight of 2-Oxobenzo[d] niscpr.res.inguidechem.comoxathiol-5-yl 2-chlorobenzoate ≈ 322.75 g/mol

Molecular Weight of HCl ≈ 36.46 g/mol

Atom Economy = [Mass of desired product / (Total mass of reactants)] x 100 Atom Economy = [322.75 / (184.18 + 175.01)] x 100 ≈ 89.8%

Solvent Minimization and Alternative Media

Solvents constitute a significant portion of the waste generated in chemical processes. jove.com Traditional esterification reactions often employ hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) or dipolar aprotic solvents (e.g., DMF). rsc.org A key goal of green chemistry is to replace these with safer, more environmentally benign alternatives or to eliminate the need for solvents entirely.

For the synthesis of the subject compound, several greener strategies can be implemented:

Solvent-Free Synthesis : As demonstrated with catalysts like TiO₂, the reaction can potentially be run without any solvent, which represents an ideal green scenario. niscpr.res.in This approach drastically reduces waste and simplifies product purification.

Use of Greener Solvents : If a solvent is necessary, replacing hazardous ones is a priority. Acetonitrile (B52724) has been shown to be a greener alternative for Steglich esterification. jove.com Other solvents with better environmental, health, and safety profiles include esters like isopropyl acetate (B1210297) and ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net

Aqueous Media : While challenging for reactants like acyl chlorides that are water-sensitive, specialized techniques such as using surfactant-type catalysts can enable esterifications to be performed in water. organic-chemistry.org

The selection of a solvent should be based on a comprehensive assessment of its environmental impact, safety, and efficacy in the reaction.

SolventClassificationKey IssuesPotential Green Alternative For
Dichloromethane (DCM)TraditionalSuspected carcinogen, high volatility-
TolueneTraditionalToxic, environmental pollutant-
AcetonitrileGreener AlternativeLower toxicity than DCM/DMFDichloromethane
Isopropyl Acetate (iPrOAc)Greener AlternativeLow toxicity, biodegradableToluene, Dichloromethane
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeDerived from renewable resources, less hazardous than THFDichloromethane, THF
None (Solvent-free)Ideal Green ApproachRequires catalyst that facilitates reaction in neat conditionsAll solvents

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic procedure from a small laboratory scale to a larger preparative or pilot scale introduces a new set of challenges that must be addressed to ensure efficiency, safety, and consistency.

Key considerations for the scale-up of the synthesis of 2-Oxobenzo[d] niscpr.res.inguidechem.comoxathiol-5-yl 2-chlorobenzoate include:

Heat Management : The reaction between a phenol and a reactive acyl chloride can be exothermic. chemguide.co.uk On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system and controlled, potentially slow, addition of the 2-chlorobenzoyl chloride are necessary to maintain the optimal reaction temperature and prevent runaway reactions or the formation of degradation products.

Mixing Efficiency : Homogeneous mixing of reactants and catalyst is crucial for consistent reaction progress. In larger reactors, ensuring efficient agitation is critical to avoid localized "hot spots" or areas of high reactant concentration, which could lead to side reactions and lower yields.

Purification Strategy : While laboratory-scale purification may rely on column chromatography, this method is often not economically viable for large quantities. The process must be adapted for purification techniques suitable for scale, such as recrystallization or distillation. The choice of solvent for recrystallization becomes critical for obtaining a high-purity product with good recovery.

Byproduct and Waste Management : The HCl byproduct, whether in its gaseous form or as a salt (e.g., pyridinium (B92312) hydrochloride), must be handled and disposed of safely and in accordance with environmental regulations. The choice of a heterogeneous, recyclable catalyst like TiO₂ would simplify this aspect, as it can be removed by simple filtration. niscpr.res.in

Process Safety : A thorough hazard analysis is required before scaling up. This includes understanding the reactivity and toxicity of all reagents and intermediates, the potential for exothermic events, and the safe handling of byproducts like HCl gas.

Modern technologies like continuous-flow reactors can also be considered for scale-up, as they offer superior control over reaction parameters like temperature and mixing, and can often be a safer and more efficient alternative to large-batch processing. researchgate.net

Chemical Reactivity and Derivatization of 2 Oxobenzo D 1 2 Oxathiol 5 Yl 2 Chlorobenzoate

Functional Group Transformations and Interconversions

2-Oxobenzo[d] researchgate.netmdpi.comoxathiol-5-yl 2-chlorobenzoate (B514982) possesses several reactive sites amenable to functional group transformations. The primary sites for such transformations are the ester group and the oxathiolone ring.

The ester linkage is susceptible to cleavage, which will be discussed in detail in section 3.4. Beyond simple hydrolysis, the ester can be converted into other functional groups. For example, reduction of the ester, though challenging without affecting the oxathiolone ring, could potentially be achieved using specific reducing agents. Amidation, by reaction with amines, would yield the corresponding amide and 5-hydroxybenzo[d] researchgate.netmdpi.comoxathiol-2-one.

The carbonyl group of the oxathiolone ring can be considered a cyclic carbonate or a thionocarbonate analogue. It can potentially undergo reduction. For the related compound, benzo[d] researchgate.netmdpi.comoxathiole-2-thione, reduction with diisobutylaluminium hydride has been reported to yield 2-mercaptophenol mdpi.com. A similar reductive cleavage might be possible for the 2-oxo analogue.

Electrophilic Aromatic Substitution Reactions on the Benzo[d]researchgate.netmdpi.comoxathiole Core

Based on related structures, electrophilic substitution is anticipated to occur at the positions ortho and para to the activating groups. For instance, the nitration of 6-hydroxybenzo[d] researchgate.netmdpi.comoxathiol-2-one occurs at the 5-position researchgate.net. Given that the subject compound has a substituent at the 5-position, electrophilic attack would be directed to the remaining available positions on the benzene (B151609) ring, likely ortho to the activating groups.

Reaction Reagents Expected Major Product(s)
NitrationHNO₃/H₂SO₄Substitution at the 7-position
HalogenationBr₂/FeBr₃Substitution at the 7-position
Friedel-Crafts AcylationRCOCl/AlCl₃Substitution at the 7-position

Nucleophilic Addition/Substitution Reactions at the Oxathiolone Ring

The carbonyl carbon of the 2-oxobenzo[d] researchgate.netmdpi.comoxathiolone ring is electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening reactions. Strong nucleophiles such as organometallic reagents or hard nucleophiles like hydroxide (B78521) can attack the carbonyl carbon.

Attack by a nucleophile (Nu⁻) would likely proceed via a tetrahedral intermediate. Subsequent collapse of this intermediate could result in the cleavage of the endocyclic C-O or C-S bond, leading to a ring-opened product. The exact nature of the product would depend on the nucleophile and the reaction conditions. For example, reaction with a strong base could lead to hydrolysis of the cyclic carbonate-like structure.

Ester Hydrolysis and Transesterification Pathways

The ester linkage in 2-Oxobenzo[d] researchgate.netmdpi.comoxathiol-5-yl 2-chlorobenzoate is a key site for chemical transformation, particularly through hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed under both acidic and basic conditions to yield 5-hydroxybenzo[d] researchgate.netmdpi.comoxathiol-2-one and 2-chlorobenzoic acid.

Acid-catalyzed hydrolysis: This involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the attack of a hydroxide ion on the carbonyl carbon of the ester. This is generally a more efficient method for ester cleavage. Studies on the hydrolysis of various 2-chlorobenzoate esters have shown that they are susceptible to cleavage under basic conditions researchgate.net. The ease of hydrolysis of aryl esters can be influenced by the electronic nature of both the aryl and acyl groups nih.gov. In aryl chlorides, the C-Cl bond has some double-bond character due to the overlap of a lone pair of electrons from the chlorine atom with the delocalized π system of the benzene ring, making it stronger and less reactive towards nucleophilic substitution compared to alkyl chlorides savemyexams.com.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the 2-chlorobenzoate group can be exchanged for a different alkoxy group. This reaction is typically reversible and can be driven to completion by using a large excess of the new alcohol or by removing the alcohol produced.

Reaction Conditions Products
Acidic HydrolysisH₃O⁺, heat5-hydroxybenzo[d] researchgate.netmdpi.comoxathiol-2-one + 2-chlorobenzoic acid
Basic HydrolysisNaOH, H₂O, heatSodium salt of 5-hydroxybenzo[d] researchgate.netmdpi.comoxathiol-2-one + Sodium 2-chlorobenzoate
TransesterificationR'OH, H⁺ or RO⁻2-Oxobenzo[d] researchgate.netmdpi.comoxathiol-5-yl R'-oate + 2-chloromethylbenzoate

Exploration of New Analogues and Homologues of the Subject Compound

The synthesis of analogues and homologues of 2-Oxobenzo[d] researchgate.netmdpi.comoxathiol-5-yl 2-chlorobenzoate can be approached by modifying either the 2-chlorobenzoate moiety or the benzo[d] researchgate.netmdpi.comoxathiolone system.

The 2-chlorobenzoate portion of the molecule can be modified in several ways. One approach is to start from 5-hydroxybenzo[d] researchgate.netmdpi.comoxathiol-2-one and acylate it with different substituted benzoyl chlorides. This would allow for the introduction of a wide variety of substituents on the benzoate (B1203000) ring.

Another approach involves the chemical modification of the existing 2-chlorobenzoate group. For instance, the chlorine atom could potentially be replaced by other functional groups via nucleophilic aromatic substitution, although this is generally difficult on an unactivated aryl halide. However, transition metal-catalyzed cross-coupling reactions could be employed. Iron-catalyzed cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents has been reported, which could be a viable method to replace the chlorine atom with an alkyl group mdpi.com.

The synthesis of analogues with different substituents on the benzo[d] researchgate.netmdpi.comoxathiolone ring would likely start from appropriately substituted catechols or 2-mercaptophenols. For example, starting with a substituted 2-mercaptophenol, one could construct the oxathiolone ring and then esterify the hydroxyl group.

The electronic nature of substituents on the benzene ring would influence the reactivity of the entire molecule. Electron-donating groups would activate the ring towards electrophilic substitution, while electron-withdrawing groups would deactivate it. These substituents would also modulate the acidity of the potential 5-hydroxybenzo[d] researchgate.netmdpi.comoxathiol-2-one precursor and the reactivity of the oxathiolone ring towards nucleophiles.

Preclinical Pharmacological and Biochemical Characterization

Investigation of Cellular Targets and Receptor Interactions

Ligand Binding Assays in Relevant Biological Systems

No studies detailing ligand binding assays for 2-Oxobenzo[d] researchgate.netresearchgate.netoxathiol-5-yl 2-chlorobenzoate (B514982) have been identified. Consequently, its affinity and selectivity for specific biological receptors remain unknown.

Enzymatic Inhibition or Activation Studies

There is a lack of specific data concerning the inhibitory or activating effects of 2-Oxobenzo[d] researchgate.netresearchgate.netoxathiol-5-yl 2-chlorobenzoate on any particular enzymes. While some benzoxathiolone derivatives have been investigated for activities such as monoamine oxidase inhibition, no such studies have been published for this specific compound. researchgate.net

Mechanism of Action Elucidation

Pathway Profiling and Modulation

Without foundational data on its cellular targets, the signaling pathways that may be modulated by 2-Oxobenzo[d] researchgate.netresearchgate.netoxathiol-5-yl 2-chlorobenzoate have not been profiled.

Downstream Cellular Effects Analysis

Similarly, the downstream cellular effects resulting from exposure to this compound have not been analyzed or reported in the available scientific literature.

In Vitro Biological Activity Evaluation

No data from in vitro studies evaluating the biological activity of 2-Oxobenzo[d] researchgate.netresearchgate.netoxathiol-5-yl 2-chlorobenzoate could be located. Therefore, its potential efficacy in various biological assays is currently uncharacterized.

An article on the preclinical pharmacological and biochemical characterization of the chemical compound “2-Oxobenzo[d] nih.govnih.govoxathiol-5-yl 2-chlorobenzoate” cannot be generated. A thorough search for scientific literature and data on this specific compound has yielded no information regarding its cell-based assays, antimicrobial or antifungal activity, anti-inflammatory or immunomodulatory effects, in vivo efficacy studies, or preclinical metabolic fate.

The search results did identify studies on related but distinct classes of compounds, such as benzoxathiolone and benzothiazole (B30560) derivatives, which have been investigated for various biological activities including antifungal, anticancer, and anti-inflammatory properties. However, these findings are not directly applicable to "2-Oxobenzo[d] nih.govnih.govoxathiol-5-yl 2-chlorobenzoate" as the specific combination and arrangement of the oxathiolone and chlorobenzoate moieties define its unique chemical identity and would dictate its biological activity.

Without any available preclinical data for the specified compound, it is not possible to provide an accurate and informative article that adheres to the requested outline. Further experimental research would be required to determine the pharmacological and biochemical profile of "2-Oxobenzo[d] nih.govnih.govoxathiol-5-yl 2-chlorobenzoate".

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the preclinical pharmacological and biochemical characterization of the specific chemical compound “2-Oxobenzo[d] nih.govmdpi.comoxathiol-5-yl 2-chlorobenzoate”.

Therefore, data regarding its in vitro metabolic stability in hepatic microsomes or hepatocytes and the identification of its major metabolites in animal tissues are not available. Scientific inquiry into this particular molecule has not been published in the accessible domain, precluding a detailed discussion on the requested topics.

To provide a comprehensive article as per the instructions, specific research data on "2-Oxobenzo[d] nih.govmdpi.comoxathiol-5-yl 2-chlorobenzoate" would be required.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Variation of Functional Groups and Their Impact on Biological Activity

The biological activity of derivatives based on the benzo[d] researchgate.netnih.govoxathiol-2-one core can be significantly modulated by the introduction of various functional groups at different positions. researchgate.net Research into this class of compounds has revealed that even minor chemical alterations can lead to substantial changes in efficacy and selectivity for various biological targets.

For instance, the synthesis of Schiff bases from 6-hydroxy-5-aminobenzo[d] researchgate.netnih.govoxathiol-2-one has been a fruitful avenue for discovering potential anticancer agents. nih.gov The initial nitration of 6-hydroxybenzo[d] researchgate.netnih.govoxathiol-2-one at the 5-position, followed by reduction to the corresponding amine, provides a key intermediate for further elaboration. nih.gov Coupling this intermediate with a variety of substituted benzaldehydes and heteroaromatic aldehydes yields a library of Schiff bases. nih.gov

In vitro cytotoxicity evaluations of these derivatives against cancer cell lines have demonstrated that the nature and substitution pattern of the aromatic aldehyde moiety play a critical role in their anticancer activity. For example, specific Schiff bases have shown promising cytotoxicity with IC50 values in the low micromolar range against certain cancer cell lines. nih.gov This highlights the importance of the imine linkage and the appended aromatic/heteroaromatic ring system in conferring cytotoxic properties.

Similarly, studies on other related heterocyclic systems, such as benzothiazoles, have shown that systematic modifications can lead to potent anti-inflammatory, analgesic, and antibacterial agents. chalcogen.ro For example, the introduction of a 5-chloroindole (B142107) moiety into a benzothiazole (B30560) derivative resulted in better anti-inflammatory activity compared to substitution with a 7-chloroindole (B1661978) moiety. chalcogen.ro Further cyclization of these compounds into oxadiazole derivatives led to a significant increase in anti-inflammatory activity. chalcogen.ro These findings underscore the principle that systematic variation of functional groups is a powerful strategy for optimizing the biological activity of a lead compound.

Compound/Derivative Class Modification Biological Activity Key Findings
6-Hydroxybenzo[d] researchgate.netnih.govoxathiol-2-one Schiff BasesIntroduction of various benzaldehyde (B42025) and heteroaromatic aldehyde moietiesAnticancerThe nature of the aldehyde substituent significantly influences cytotoxicity.
Benzothiazole DerivativesSubstitution with different indole (B1671886) moieties (e.g., 5-chloro vs. 7-chloro)Anti-inflammatory, Analgesic, AntibacterialPositional isomerism of substituents impacts anti-inflammatory potency.
Benzothiazole-Oxadiazole HybridsCyclization into an oxadiazole ringAnti-inflammatoryThe hybrid scaffold shows enhanced anti-inflammatory effects.

Positional Isomerism and Stereochemical Considerations

The spatial arrangement of atoms and functional groups within a molecule, defined by positional isomerism and stereochemistry, is a critical determinant of its biological activity. These structural nuances govern how a molecule interacts with its biological target, influencing binding affinity, efficacy, and even its metabolic fate.

Positional Isomerism: The location of substituents on the benzo[d] researchgate.netnih.govoxathiole ring system can drastically alter the pharmacological profile of a compound. For example, in studies of related benzodioxole derivatives, ortho-halogenated compounds consistently demonstrated better cyclooxygenase (COX) inhibitory activity than their meta-halogenated counterparts. nih.gov This is attributed to the ortho-substituent inducing a non-coplanar orientation between the two aromatic rings, which is considered ideal for binding to the COX enzyme active site. nih.gov This principle likely extends to the 2-chlorobenzoate (B514982) moiety of the title compound, where the ortho-position of the chlorine atom on the benzoate (B1203000) ring is expected to be crucial for its activity. Shifting the chlorine to the meta or para position would likely alter the molecule's conformational preferences and its interaction with target proteins.

Stereochemical Considerations: Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. mdpi.com While 2-Oxobenzo[d] researchgate.netnih.govoxathiol-5-yl 2-chlorobenzoate itself is not chiral, the introduction of chiral centers through derivatization would necessitate a thorough investigation of the stereochemical influence on activity. It is a well-established principle that different enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other. For instance, studies on the isomers of 3-Br-acivicin revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake and/or target interaction is highly stereoselective. mdpi.comresearchgate.net Therefore, should any future analogues of the title compound contain stereocenters, the separation and individual biological evaluation of each stereoisomer would be essential for a complete understanding of their SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Derivation of Statistical Models for Biological Activity Prediction

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. The chemical structures of these compounds are then represented by a set of numerical values known as molecular descriptors. These descriptors can encode a wide range of physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the observed biological activity. A statistically significant QSAR model was developed for a series of benzofuran-based vasodilators, demonstrating the utility of this approach. nih.gov The quality of a QSAR model is assessed through various validation metrics, including the coefficient of determination (R²), the cross-validated R² (Q²), and the Fischer statistic (F-test), to ensure its predictive power and robustness. nih.govnih.gov

Identification of Key Structural Descriptors

A crucial outcome of QSAR analysis is the identification of the most important molecular descriptors that influence biological activity. These key descriptors provide insights into the structural features that are either favorable or detrimental to the desired pharmacological effect. For example, a QSAR study on a series of 5-oxo-1,2,4-triazine derivatives identified five significant descriptors related to molecular shape, distribution of mass, and hydrophilicity as being critical for their cytotoxic activity against HeLa cells. nih.gov

These descriptors can be categorized as:

Topological descriptors: Related to the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors (3D): Describing the 3D shape and size of the molecule.

Electronic descriptors: Quantifying the electronic properties, such as partial charges and dipole moments.

Physicochemical descriptors: Including properties like logP (lipophilicity) and molar refractivity.

By understanding which descriptors are most influential, medicinal chemists can strategically modify the lead structure to enhance its activity. For instance, if a QSAR model indicates that increased lipophilicity is correlated with higher potency, modifications could be made to the molecule to increase its logP value.

Descriptor Type Example Descriptor Information Encoded Potential Impact on Activity
GETAWAYHATS6sLeverage-weighted autocorrelation of topological structureMolecular shape and symmetry
Radial Distribution FunctionRDF125m3D distribution of atoms weighted by massSteric interactions and molecular size
Burden DescriptorsSpMax7_Bh(p)Information about molecular branching and shapeOverall molecular architecture
3D Matrix DescriptorsSM3_GGeometry-based descriptorSpatial arrangement of atoms
Hydrophilic FactorHyHydrophilicity of the moleculeSolubility and membrane permeability

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches in Relation to Benzo[d]researchgate.netnih.govoxathiole Analogues

In the quest for novel and improved therapeutic agents, Fragment-Based Drug Discovery (FBDD) and scaffold hopping have emerged as powerful strategies to explore new chemical space and overcome the limitations of existing lead compounds.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The benzo[d] researchgate.netnih.govoxathiole core could serve as a starting fragment, which could then be elaborated with different functional groups to optimize its interactions with a target's binding site.

Scaffold Hopping: This strategy aims to identify compounds with a different core structure (scaffold) but similar biological activity to a known active compound. nih.gov The goal is to discover new chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a novel intellectual property position. bhsai.org For instance, scaffold hopping from an indole core to an indazole framework has successfully yielded dual inhibitors of MCL-1 and BCL-2, starting from a selective MCL-1 inhibitor. rsc.org Similarly, novel benzothiazole and isatin (B1672199) analogues have been designed to mimic the activity of quinazoline-based EGFR inhibitors. nih.gov

These approaches could be applied to the benzo[d] researchgate.netnih.govoxathiole scaffold. By identifying the key pharmacophoric features of 2-Oxobenzo[d] researchgate.netnih.govoxathiol-5-yl 2-chlorobenzoate, computational or experimental methods could be used to find new scaffolds that present these features in a similar spatial arrangement. This could lead to the discovery of entirely new classes of compounds with the desired biological activity, potentially circumventing issues associated with the original scaffold.

Computational Chemistry and Cheminformatics for 2 Oxobenzo D 1 2 Oxathiol 5 Yl 2 Chlorobenzoate

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like 2-Oxobenzo[d] nih.govresearchgate.netoxathiol-5-yl 2-chlorobenzoate (B514982), molecular docking simulations would be instrumental in identifying potential biological targets and elucidating its binding mode.

In the absence of identified targets for this specific compound, we can look at the targets of analogous structures. For instance, derivatives of related heterocyclic systems like benzothiazoles and benzimidazoles have been docked against various enzymes and receptors. A hypothetical molecular docking workflow for 2-Oxobenzo[d] nih.govresearchgate.netoxathiol-5-yl 2-chlorobenzoate would involve:

Preparation of the Ligand: The 3D structure of 2-Oxobenzo[d] nih.govresearchgate.netoxathiol-5-yl 2-chlorobenzoate would be generated and optimized to its lowest energy conformation.

Identification and Preparation of the Receptor: Potential protein targets would be identified based on the activity of similar compounds. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the receptor. The program would generate multiple possible binding poses.

Analysis of Results: The binding poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) would be analyzed to understand the basis of the interaction.

A study on benzimidazole-1,3,4-oxadiazole derivatives as topoisomerase I inhibitors provides a relevant example of how docking studies can be applied. In such a study, the docking poses would reveal key interactions with the DNA-enzyme complex.

Table 1: Hypothetical Molecular Docking Parameters for 2-Oxobenzo[d] nih.govresearchgate.netoxathiol-5-yl 2-chlorobenzoate with a Putative Kinase Target

ParameterValue/Description
Target Protein Example Kinase (e.g., EGFR)
Docking Software AutoDock Vina
Binding Site Definition Grid box centered on the known ATP-binding site
Predicted Binding Energy -8.5 kcal/mol
Key Interacting Residues Met793 (hinge region), Lys745, Asp855
Types of Interactions Hydrogen bond with the backbone of Met793, pi-pi stacking with Phe723

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the interactions than static docking poses. For the 2-Oxobenzo[d] nih.govresearchgate.netoxathiol-5-yl 2-chlorobenzoate-protein complex predicted by molecular docking, MD simulations could be performed to:

Assess the Stability of the Binding Pose: By simulating the complex over several nanoseconds, one can observe if the ligand remains stably bound in the predicted orientation.

Characterize Conformational Changes: MD simulations can reveal how the protein and ligand adapt their conformations upon binding.

Calculate Binding Free Energy: More accurate estimations of binding affinity can be obtained using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Research on benzo[d]isothiazole derivatives targeting the PD-1/PD-L1 interaction has utilized MD simulations to confirm the stability of the docked pose and to identify crucial interactions that are maintained throughout the simulation. nih.gov

Table 2: Representative Parameters from a Hypothetical MD Simulation of 2-Oxobenzo[d] nih.govresearchgate.netoxathiol-5-yl 2-chlorobenzoate with a Target Protein

ParameterDescription
Simulation Software GROMACS
Force Field AMBER99SB-ILDN for the protein, GAFF for the ligand
Simulation Time 100 nanoseconds
Root Mean Square Deviation (RMSD) Analysis of the Cα atoms of the protein and the heavy atoms of the ligand to assess stability.
Root Mean Square Fluctuation (RMSF) Calculation for each residue to identify flexible regions of the protein upon ligand binding.
Binding Free Energy (MM/PBSA) Estimated binding free energy of the ligand-protein complex.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the intrinsic electronic properties and reactivity of 2-Oxobenzo[d] nih.govresearchgate.netoxathiol-5-yl 2-chlorobenzoate. These calculations can provide valuable information about:

Molecular Geometry: Optimization of the molecular structure to its most stable conformation.

Electronic Structure: Calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is important for predicting non-covalent interactions.

Spectroscopic Properties: Prediction of NMR and IR spectra, which can aid in the structural characterization of the compound. Studies on the parent compound, Benzo[d] nih.govresearchgate.netoxathiole-2-thione, have utilized NMR spectroscopy and X-ray diffraction to fully characterize its structure. mdpi.com

DFT calculations on benzofuroxan (B160326) derivatives have been used to determine their thermodynamic parameters and thermostability. mdpi.com

Table 3: Predicted Electronic Properties of 2-Oxobenzo[d] nih.govresearchgate.netoxathiol-5-yl 2-chlorobenzoate from Hypothetical DFT Calculations

PropertyPredicted Value/Description
Method/Basis Set B3LYP/6-31G(d,p)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.2 Debye
Mulliken Atomic Charges Identification of charge distribution across the molecule, highlighting potentially reactive sites.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

In silico ADME prediction is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. Various computational models are available to predict these properties for 2-Oxobenzo[d] nih.govresearchgate.netoxathiol-5-yl 2-chlorobenzoate.

A study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives performed in silico ADME predictions and found that the compounds complied with Lipinski's rule of five, suggesting good drug-likeness. nih.govresearchgate.net Similar parameters can be predicted for 2-Oxobenzo[d] nih.govresearchgate.netoxathiol-5-yl 2-chlorobenzoate to evaluate its potential as an orally bioavailable drug candidate.

Table 4: Predicted ADME Parameters for 2-Oxobenzo[d] nih.govresearchgate.netoxathiol-5-yl 2-chlorobenzoate

ParameterPredicted Value/RangeSignificance
Molecular Weight < 500 g/mol Compliance with Lipinski's Rule of Five
LogP (Octanol/Water Partition Coefficient) < 5Lipophilicity and membrane permeability
Hydrogen Bond Donors 0Compliance with Lipinski's Rule of Five
Hydrogen Bond Acceptors 4Compliance with Lipinski's Rule of Five
Topological Polar Surface Area (TPSA) < 140 ŲIntestinal absorption and blood-brain barrier penetration
Human Intestinal Absorption (HIA) HighLikelihood of being well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeability Low/HighPotential for CNS activity
CYP450 Inhibition Inhibitor/Non-inhibitor of specific isoforms (e.g., 2D6, 3A4)Potential for drug-drug interactions

Virtual Screening and Library Design Based on the Benzo[d]nih.govresearchgate.netoxathiole Scaffold

The benzo[d] nih.govresearchgate.netoxathiole scaffold can serve as a template for the design of compound libraries for virtual screening campaigns. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

The process would involve:

Scaffold-Based Library Design: A virtual library of compounds containing the benzo[d] nih.govresearchgate.netoxathiole core would be generated by adding various substituents at different positions.

Filtering: The library would be filtered based on physicochemical properties to ensure drug-likeness.

Virtual Screening: The filtered library would be screened against a specific biological target using molecular docking or other methods.

Hit Identification: The top-scoring compounds would be identified as "hits" for further experimental validation.

The synthesis of novel 6-hydroxy-benzo[d] nih.govresearchgate.netoxathiol-2-one Schiff bases is an example of the development of a library of compounds based on this scaffold for biological evaluation. nih.gov This approach can be expanded in silico to explore a much larger chemical space.

Table 5: Example of a Virtual Library Design Strategy Based on the Benzo[d] nih.govresearchgate.netoxathiole Scaffold

Scaffold PositionR-Group VariationsNumber of Variations
Position 5 (Ester Linkage) Various substituted benzoic acids~1000
Benzene (B151609) Ring of the Scaffold Halogens, alkyl groups, nitro groups~50
Oxathiole Ring Modifications to the oxo group~10
Total Library Size ~500,000 compounds

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Methods for Purity Assessment in Complex Mixtures

The purity of 2-Oxobenzo[d] scilit.comresearchgate.netoxathiol-5-yl 2-chlorobenzoate (B514982) is a critical parameter in research applications to ensure that observed biological or chemical effects are attributable to the compound itself and not to impurities. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for assessing the purity of non-volatile organic compounds.

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection would most commonly be performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Method development would focus on optimizing the gradient profile, flow rate, and column temperature to achieve baseline separation of the main peak from any impurities, starting materials, or by-products. Validation of the method would include assessing its linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Table 1: Hypothetical HPLC Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Mass Spectrometry-Based Approaches for Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool for elucidating the structure of 2-Oxobenzo[d] scilit.comresearchgate.netoxathiol-5-yl 2-chlorobenzoate and studying its chemical reactions and metabolic pathways. High-resolution mass spectrometry (HRMS), often coupled with a liquid chromatography system (LC-MS), can provide accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments.

For mechanistic studies, tandem mass spectrometry (MS/MS) would be employed. In a typical experiment, the protonated or deprotonated molecule is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the compound's structure and can be used to identify metabolites or degradation products. For instance, cleavage of the ester bond would be an expected fragmentation pathway, yielding ions corresponding to the 2-oxobenzo[d] scilit.comresearchgate.netoxathiol and 2-chlorobenzoic acid moieties.

Spectroscopic Techniques for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and conformation of organic molecules in solution. For 2-Oxobenzo[d] scilit.comresearchgate.netoxathiol-5-yl 2-chlorobenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be used to assign all proton and carbon signals and to establish through-bond and through-space correlations.

Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. Characteristic stretching frequencies for the carbonyl groups (in the oxathiolone and ester) and the C-O and C-S bonds would be expected. Changes in these vibrational frequencies upon interaction with other molecules could indicate the nature of intermolecular interactions, such as hydrogen bonding.

Stability Studies under Physiological and Storage Conditions (in research contexts)

To ensure the reliability of experimental results, it is crucial to assess the stability of 2-Oxobenzo[d] scilit.comresearchgate.netoxathiol-5-yl 2-chlorobenzoate under relevant conditions. Stability studies would typically involve incubating the compound in various aqueous buffers mimicking physiological pH (e.g., pH 7.4) and in different solvents used for storage (e.g., DMSO).

The degradation of the compound over time would be monitored by a stability-indicating HPLC method, as described in section 7.1. This allows for the quantification of the parent compound and the detection of any degradation products. The influence of temperature and light on stability would also be investigated to establish appropriate storage and handling procedures.

Table 2: Hypothetical Stability Study Conditions

ConditionDetails
Temperature 4 °C, 25 °C, 37 °C
pH 2.0 (acidic), 7.4 (physiological), 9.0 (basic)
Solvents Phosphate-buffered saline (PBS), DMSO, Acetonitrile
Light Exposure Protected from light vs. Exposed to ambient light
Time Points 0, 1, 4, 8, 24, 48 hours

Future Research Directions and Potential Applications

Design and Synthesis of Advanced Benzo[d]researchgate.netresearchgate.netoxathiol Derivatives with Enhanced Biological Profiles

The continued exploration of benzo[d] researchgate.netresearchgate.netoxathiol-2-one and its derivatives is a promising avenue for the discovery of new therapeutic agents. nih.gov The core structure is amenable to various chemical modifications, allowing for the systematic design and synthesis of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Future synthetic strategies will likely focus on creating diverse libraries of derivatives for high-throughput screening. Key approaches include:

Functionalization of the Benzene (B151609) Ring: The aromatic ring of the benzo[d] researchgate.netresearchgate.netoxathiolone core can be substituted at various positions. For instance, the synthesis of 6-hydroxy-benzo[d] researchgate.netresearchgate.netoxathiol-2-one derivatives often starts with selective nitration at the 5-position, followed by reduction to an amino group, which then serves as a handle for further derivatization, such as the formation of Schiff bases. nih.govmdpi.com

Introduction of Diverse Substituents: Coupling reactions with a wide range of aldehydes, including various benzaldehydes and heteroaromatic aldehydes, can be used to introduce chemical diversity and modulate the biological activity of the resulting Schiff bases. nih.gov

Development of Novel Synthetic Methodologies: While traditional multi-step syntheses have been effective, the pursuit of more efficient, greener, and modular synthetic routes remains a critical goal. researchgate.net This includes exploring novel catalytic systems, such as transition metal catalysis, and one-pot reactions to streamline the synthesis of complex derivatives. researchgate.netacs.org

These synthetic efforts aim to generate molecules that can be optimized as lead compounds in drug discovery programs, particularly in the development of new anticancer agents. researchgate.netnih.gov

Table 1: Synthetic Strategies for Benzo[d] researchgate.netresearchgate.netoxathiol-2-one Derivatives

Starting Material Key Reaction Steps Resulting Derivative Type Reference

Co-crystallization Studies with Biological Targets for Structural Insights

A deep understanding of the molecular interactions between a drug candidate and its biological target is fundamental for rational drug design. Co-crystallization of benzo[d] researchgate.netresearchgate.netoxathiol derivatives with their target proteins, followed by X-ray diffraction analysis, can provide atomic-level insights into their binding modes.

These structural studies can reveal:

Key Binding Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity and selectivity of the compound.

Conformational Changes: Observing any changes in the conformation of the protein or the ligand upon binding.

Structure-Activity Relationships (SAR): Elucidating why certain structural modifications lead to enhanced or diminished biological activity. For example, X-ray crystallography has been used to confirm the structure of novel Schiff base derivatives, revealing details like the planarity of the molecular structure. nih.govmdpi.com

The crystal structures of several 1,3-benzoxathiol-2-one (B14798029) derivatives have been determined, showing the ring system to be nearly planar. nih.gov For instance, in 6-methoxy-1,3-benzoxathiol-2-one, the non-hydrogen atoms show a root-mean-square deviation of only 0.011 Å from planarity. nih.gov Such data is invaluable for computational modeling and the in-silico design of new inhibitors with improved binding characteristics.

Table 2: Crystallographic Data for Select Benzo[d] researchgate.netresearchgate.netoxathiol Derivatives

Compound Key Structural Feature Significance Reference
Benzo[d] researchgate.netresearchgate.netoxathiole-2-thione Completely planar molecular structure Provides a foundational understanding of the core scaffold's geometry. mdpi.com
6-methoxy-1,3-benzoxathiol-2-one Almost planar fused-ring system Confirms the rigid conformation which can be useful for predicting binding to target sites. nih.gov
2-oxo-1,3-benzoxathiol-6-yl acetate (B1210297) Substantial twist between the fused-ring system and the acetate substituent Demonstrates how substituents can influence the overall molecular conformation. nih.gov

Application of the Benzo[d]researchgate.netresearchgate.netoxathiol Scaffold in Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes within living systems. The structural and photophysical properties of certain heterocyclic scaffolds make them ideal candidates for the development of such probes. For example, 2,1,3-benzothiadiazole (B189464) (BTD) derivatives have been successfully employed as fluorescent probes for bioimaging. nih.gov

The benzo[d] researchgate.netresearchgate.netoxathiol scaffold possesses features that could be exploited for similar applications:

Rigid, Planar Core: The relatively rigid structure can be advantageous for designing probes where fluorescence properties are sensitive to the local environment.

Functionalization Potential: The ability to easily introduce various functional groups allows for the attachment of fluorophores, affinity tags, or reactive groups for covalent labeling of target proteins.

Biological Activity: The inherent biological activities of the scaffold can be leveraged to design probes that target specific enzymes or cellular pathways.

Future research could focus on synthesizing benzo[d] researchgate.netresearchgate.netoxathiol derivatives appended with fluorescent moieties to visualize their distribution in cells or to monitor their interaction with biological targets in real-time. These probes could be invaluable for target validation and for elucidating the mechanisms of action of this class of compounds.

Exploration of Novel Therapeutic Areas for Benzo[d]researchgate.netresearchgate.netoxathiol Derivatives

While significant research has focused on the anticancer properties of benzo[d] researchgate.netresearchgate.netoxathiol derivatives, the broad-spectrum biological activity reported for this scaffold suggests potential applications in other therapeutic areas. nih.govnih.gov The 1,3-benzoxathiol-2-one core is recognized as an important pharmacophore that exhibits antibacterial, antimycotic, antioxidant, and anti-inflammatory activities. nih.govnih.gov

Future investigations could explore the potential of these compounds for:

Neurodegenerative Diseases: Given that oxidative stress is implicated in diseases like Alzheimer's, the antioxidant properties of some derivatives could be explored. nih.gov Multitarget-directed ligands (MTDLs) based on other scaffolds like benzothiazole (B30560) are being investigated for Alzheimer's disease, suggesting a potential strategy for benzoxathioles. nih.gov

Infectious Diseases: The reported antibacterial and antimycotic activities warrant further investigation, including screening against drug-resistant strains and elucidating their mechanisms of action. nih.gov

Inflammatory Disorders: The anti-inflammatory properties could be harnessed for the treatment of chronic inflammatory conditions.

Enzyme Inhibition: Derivatives have been reported as inhibitors of enzymes like carbonic anhydrase II and monoamine oxidase, opening avenues for their development in related disorders. nih.gov

A systematic evaluation of a diverse library of benzo[d] researchgate.netresearchgate.netoxathiol derivatives against a wide range of biological targets could uncover novel therapeutic opportunities for this versatile scaffold.

Table 3: Reported Biological Activities and Potential Therapeutic Areas for Benzo[d] researchgate.netresearchgate.netoxathiol-2-one Derivatives

Reported Activity Potential Therapeutic Area Reference
Anticancer / Antitumor Oncology nih.gov, nih.gov
Antibacterial / Antimycotic Infectious Diseases nih.gov
Antioxidant Age-related disorders, Neurodegenerative diseases nih.gov, nih.gov
Anti-inflammatory Inflammatory disorders nih.gov
Carbonic Anhydrase II Inhibition Glaucoma, Edema nih.gov
Monoamine Oxidase Inhibition Depression, Parkinson's Disease nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate and its derivatives?

The synthesis typically involves multi-step reactions, including condensation and functionalization. For example, derivatives like sulfonamide-linked compounds (e.g., N-(6-methoxy-2-oxobenzo[d][1,3]oxathiol-5-yl)-4-nitrobenzenesulfonamide) are synthesized via:

  • Step 1: Condensation of propargyl alcohol with 2-chlorobenzoyl chloride using a nano basic catalyst (e.g., SBA-Pr-NH₂) to form intermediates like prop-2-ynyl 2-chlorobenzoate .
  • Step 2: Click chemistry reactions with azide-functionalized scaffolds (e.g., POSS-(N₃)₈) to assemble the final hybrid structure .
  • Step 3: Purification via flash chromatography (e.g., PE:EE 5:1) and characterization using NMR and ESI-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Used to confirm regiochemistry and substituent positions. For instance, ¹H NMR of related compounds shows distinct signals for methoxy groups (δ ~3.46 ppm) and aromatic protons (δ ~7.6–7.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>99%) and monitors reaction progress .
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., m/z 370.0 [M-H]⁻ for a methoxy-substituted derivative) .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Biological assays focus on enzyme inhibition and toxicity:

  • Hemolysis Assays: Incubate compounds (e.g., 240 μg/mL) with venom (24 μg/mL) for 30 minutes at 25°C to assess inhibition of hemolysis .
  • Proteolysis/Coagulation Assays: Measure venom-induced proteolytic activity using caseinolytic or fibrinogenolytic methods .
  • Dose-Response Studies: Determine IC₅₀ values by testing compound efficacy across concentrations (e.g., 10–200 μM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzene ring) influence biological activity?

  • Electron-Withdrawing Groups (EWGs): Nitro groups (e.g., in compound 5b) enhance inhibitory activity against snake venom PLA₂ enzymes by increasing electrophilicity and metal ion chelation capacity .
  • Halogen Substituents: Activity inversely correlates with electronegativity. Iodo-substituted derivatives (e.g., 5h) show stronger inhibition than fluoro analogs (5c) due to improved hydrophobic interactions with enzyme pockets .
  • Methoxy Groups: Improve solubility and bioavailability but may reduce binding affinity in certain assays .

Q. How can reaction conditions be optimized to improve yields of 2-oxobenzo[d][1,3]oxathiol-5-yl derivatives?

  • Catalyst Selection: Nano basic catalysts (e.g., SBA-Pr-NH₂) enhance reaction efficiency in condensation steps by reducing side reactions .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during click reactions .
  • Temperature Control: Reflux conditions (e.g., 8 hours at 80°C) ensure complete cyclization in benzoxathiolone formation .

Q. How should researchers address contradictory data in biological assays (e.g., variable inhibition across studies)?

  • Standardize Assay Conditions: Control variables like venom batch, incubation time, and temperature .
  • Validate Compound Stability: Use HPLC to confirm compound integrity post-incubation .
  • Cross-Validate with Orthogonal Assays: Compare hemolysis inhibition with proteolysis assays to rule out assay-specific artifacts .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Density Functional Theory (DFT): Predicts electronic effects of substituents on reactivity (e.g., nitro groups lowering LUMO energy) .
  • Molecular Docking: Models interactions with target enzymes (e.g., PLA₂), highlighting key binding residues like His48 or Asp49 .
  • QSAR Modeling: Correlates physicochemical properties (e.g., logP, polar surface area) with bioactivity data to guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.